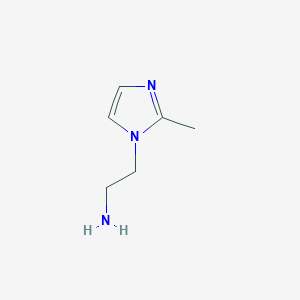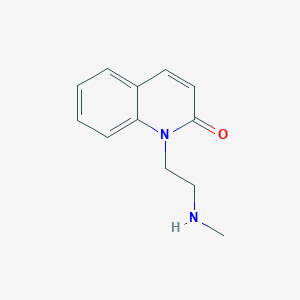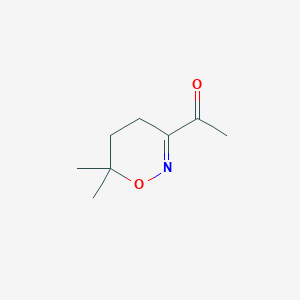
Lpsilb
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lpsilb is a natural compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It is a type of flavonoid that is found in various plants, including citrus fruits, onions, and green tea. Lpsilb has been studied extensively for its ability to modulate various cellular pathways and its potential to treat a wide range of diseases.
科学研究应用
Lpsilb has been studied extensively for its potential therapeutic benefits. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Lpsilb has also been studied for its potential to treat various diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. In addition, Lpsilb has been used in cosmetic products due to its antioxidant properties.
作用机制
The mechanism of action of Lpsilb is complex and involves the modulation of various cellular pathways. Lpsilb has been shown to activate the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification enzymes. Lpsilb has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, Lpsilb has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
Lpsilb has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant and detoxification enzymes, which can protect cells from oxidative stress and toxic insults. Lpsilb has also been shown to inhibit the expression of pro-inflammatory cytokines, which can reduce inflammation. In addition, Lpsilb has been shown to modulate various signaling pathways, which can affect cellular processes such as cell proliferation, apoptosis, and differentiation.
实验室实验的优点和局限性
One of the advantages of using Lpsilb in lab experiments is that it is a natural compound that is relatively safe and non-toxic. Lpsilb has also been shown to have a low risk of drug interactions, making it an attractive candidate for combination therapy. However, one of the limitations of using Lpsilb in lab experiments is that it has low bioavailability, meaning that it is not easily absorbed by the body. This can make it difficult to achieve therapeutic concentrations of Lpsilb in vivo.
未来方向
There are several future directions for Lpsilb research. One area of research is the development of novel synthetic methods for producing Lpsilb in larger quantities. Another area of research is the investigation of Lpsilb's potential to treat various diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases. In addition, future research may focus on the development of delivery systems that can improve the bioavailability of Lpsilb in vivo.
Conclusion
In conclusion, Lpsilb is a natural compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It has been studied extensively for its ability to modulate various cellular pathways and its potential to treat a wide range of diseases. Lpsilb has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for Lpsilb research, and further investigation is needed to fully understand its potential therapeutic benefits.
合成方法
Lpsilb is a natural compound that is found in various plants. However, the concentration of Lpsilb in these plants is relatively low, making it difficult to extract in large quantities. Therefore, synthetic methods have been developed to produce Lpsilb in larger quantities. The most common method for synthesizing Lpsilb involves the use of chemical reactions that convert other flavonoids into Lpsilb. This method has been widely used in scientific research to produce Lpsilb for various applications.
属性
CAS 编号 |
115136-07-7 |
|---|---|
产品名称 |
Lpsilb |
分子式 |
C72H114N24O17 |
分子量 |
1587.8 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-4-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C72H114N24O17/c1-35(2)23-42(31-82-49(61(76)103)24-36(3)4)87-69(111)52(27-41-30-79-34-85-41)89-59(102)33-84-71(113)60(38(7)8)96-62(104)39(9)86-68(110)51(26-40-29-81-44-14-11-10-13-43(40)44)95-67(109)48(17-20-55(74)98)93-70(112)53(28-56(75)99)90-58(101)32-83-63(105)50(25-37(5)6)94-64(106)45(15-12-22-80-72(77)78)91-66(108)47(16-19-54(73)97)92-65(107)46-18-21-57(100)88-46/h10-11,13-14,29-30,34-39,42,45-53,60,81-82H,12,15-28,31-33H2,1-9H3,(H2,73,97)(H2,74,98)(H2,75,99)(H2,76,103)(H,79,85)(H,83,105)(H,84,113)(H,86,110)(H,87,111)(H,88,100)(H,89,102)(H,90,101)(H,91,108)(H,92,107)(H,93,112)(H,94,106)(H,95,109)(H,96,104)(H4,77,78,80)/t39-,42?,45-,46-,47-,48-,49-,50-,51-,52-,53-,60-/m0/s1 |
InChI 键 |
KXKRXZCGTAPUDX-MSGQSUMNSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC(CC(C)C)CN[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
规范 SMILES |
CC(C)CC(CNC(CC(C)C)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCC(=O)N4 |
其他 CAS 编号 |
123809-85-8 |
同义词 |
13-Leu-psi-CH2NH-14-Leu-bombesin bombesin, Leu(13)-psi-CH2NH-Leu(14)- bombesin, leucyl(13)-psi-CH2NH-leucine(14)- L-psi-L-BB Leu(13)-psi-CH2NH-Leu(14)-BB LpsiLB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



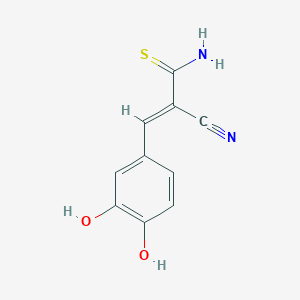


![Furo[3,2-c]pyridin-3(2H)-one](/img/structure/B38324.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38326.png)
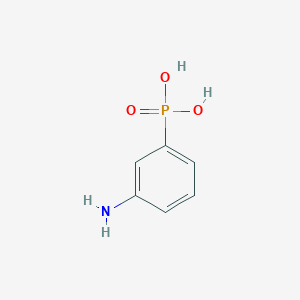
![(5-Amino-[1,3,4]thiadiazol-2-yl)-acetic acid](/img/structure/B38331.png)
![[[(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B38334.png)


